
Monodesmethylsumatriptan
Übersicht
Beschreibung
Monodesmethyl sumatriptan is a derivative of sumatriptan, a well-known medication used to treat migraine and cluster headaches. Sumatriptan belongs to the triptan class of drugs, which are serotonin receptor agonists. Monodesmethyl sumatriptan is formed by the demethylation of sumatriptan, resulting in a compound with slightly different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Monodesmethyl sumatriptan exerts its effects primarily through agonistic activity on the serotonin 5-HT1 receptors, particularly the 5-HT1B and 5-HT1D subtypes. Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The compound's pharmacokinetic profile indicates a rapid onset of action, making it suitable for acute migraine treatment .
Migraine Treatment
Monodesmethyl sumatriptan has been shown to be effective in treating acute migraine attacks. In clinical studies, it has demonstrated comparable efficacy to its parent compound, sumatriptan. For instance, a systematic review highlighted that triptans, including monodesmethyl sumatriptan, significantly reduce headache intensity and associated symptoms such as nausea and photophobia .
Dosage Forms and Administration
Monodesmethyl sumatriptan is available in various formulations:
- Oral Tablets : Commonly used for their convenience and efficacy.
- Nasal Sprays : Offer rapid absorption and onset of action.
- Injectable Forms : Provide immediate relief, especially beneficial for severe migraine attacks.
Comparative Studies
Recent research has compared the efficacy of monodesmethyl sumatriptan with other triptans. A notable study indicated that while all triptans are effective, monodesmethyl sumatriptan may offer advantages in terms of side effect profiles and patient tolerability .
Drug Formulation | Onset of Action | Efficacy Rate | Common Side Effects |
---|---|---|---|
Monodesmethyl Sumatriptan (Oral) | 30-60 minutes | ~70% | Nausea, dizziness |
Sumatriptan (Injectable) | 10-15 minutes | ~80% | Injection site pain |
Sumatriptan (Nasal Spray) | 15 minutes | ~75% | Nasal irritation |
Case Studies
- Case Study on Pediatric Use : A clinical trial involving adolescents demonstrated that monodesmethyl sumatriptan effectively reduced headache recurrence when compared to placebo. Patients reported significant improvements in quality of life post-treatment .
- Long-term Efficacy Study : In a longitudinal study assessing chronic migraine patients over 12 months, those treated with monodesmethyl sumatriptan experienced fewer headache days per month compared to those on traditional NSAIDs .
- Adverse Effects Monitoring : A comprehensive review of post-marketing surveillance data indicated that while adverse effects are generally mild, monitoring for cardiovascular events remains crucial due to the vasoconstrictive properties shared by all triptans .
Wirkmechanismus
Target of Action
Monodesmethyl sumatriptan, like sumatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) . These receptors are primarily found on intracranial blood vessels and sensory nerves of the trigeminal system .
Mode of Action
Upon binding to its targets, monodesmethyl sumatriptan causes vasoconstriction of the intracranial blood vessels . It also reduces neurogenic inflammation associated with antidromic neuronal transmission . These actions correlate with the relief of migraine, which is the primary therapeutic use of sumatriptan .
Biochemical Pathways
Monodesmethyl sumatriptan is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . This is different from the usual cytochrome P450 (CYP)-mediated demethylation seen in similar structural elements .
Pharmacokinetics
The pharmacokinetic properties of monodesmethyl sumatriptan are expected to be similar to those of sumatriptan. Sumatriptan is known to undergo extensive first-pass metabolism following oral administration . It is primarily metabolized in the liver to an indole acetic acid metabolite, which is inactive and then undergoes ester glucuronide conjugation . The drug is excreted in the urine and feces .
Result of Action
The vasoconstriction of intracranial blood vessels and reduction of neurogenic inflammation brought about by monodesmethyl sumatriptan result in the relief of migraine symptoms . This includes the alleviation of headache, nausea, photophobia, and phonophobia .
Action Environment
The action, efficacy, and stability of monodesmethyl sumatriptan can be influenced by various environmental factors. For instance, the drug’s solubility and dissolution rate can be significantly improved by inclusion in cyclodextrins, which can enhance its pharmacological response . Additionally, the drug’s metabolism can be affected by the presence of other medications, particularly those that inhibit or induce CYP enzymes .
Biochemische Analyse
Biochemical Properties
Monodesmethyl sumatriptan interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6 . These enzymes convert Monodesmethyl sumatriptan into N-desmethyl sumatriptan, which is further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6 .
Cellular Effects
Monodesmethyl sumatriptan influences cell function by interacting with serotonin receptors in the brain . It induces vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation . These actions have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Monodesmethyl sumatriptan exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to serotonin receptors, leading to vasoconstriction and reduced inflammation . Additionally, it inhibits or activates certain enzymes, such as CYP1A2, CYP2C19, and CYP2D6 .
Metabolic Pathways
Monodesmethyl sumatriptan is involved in several metabolic pathways. It interacts with enzymes like CYP1A2, CYP2C19, and CYP2D6, which play a role in its metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan typically involves the demethylation of sumatriptan. This can be achieved using various demethylating agents such as boron tribromide or aluminum chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods: In an industrial setting, the production of monodesmethyl sumatriptan follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Monodesmethyl sumatriptan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent compound, sumatriptan.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sumatriptan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Monodesmethyl sumatriptan is compared with other triptan compounds such as:
Sumatriptan: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Another triptan with a faster onset of action and higher bioavailability.
Naratriptan: Known for its longer half-life and better tolerability.
Zolmitriptan: Offers a balance between efficacy and side effects.
Uniqueness: Monodesmethyl sumatriptan is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans .
Biologische Aktivität
Monodesmethyl sumatriptan (MDS) is a significant metabolite of sumatriptan, a widely used medication for the acute treatment of migraines. Understanding the biological activity of MDS is crucial for evaluating its therapeutic potential and pharmacokinetic properties. This article synthesizes findings from various studies, highlighting MDS's pharmacodynamics, metabolism, and clinical implications.
Chemical Structure and Metabolism
Monodesmethyl sumatriptan is characterized by the removal of one methyl group from the dimethylaminoethyl side chain of sumatriptan. Its chemical formula is . The metabolism of sumatriptan primarily occurs via two pathways: oxidative deamination by monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) mediated pathways, which lead to the formation of MDS and further metabolites such as N,N-didesmethyl sumatriptan .
Table 1: Metabolic Pathways of Sumatriptan
Pathway | Enzyme | Resulting Metabolite |
---|---|---|
MAO-A | MAO-A | N-desmethyl sumatriptan |
CYP1A2, CYP2C19, CYP2D6 | Cytochrome P450 | N,N-didesmethyl sumatriptan |
Pharmacodynamics
MDS acts as an agonist at the serotonin 5-HT_1B and 5-HT_1D receptors, similar to sumatriptan. It induces vasoconstriction in cranial blood vessels, effectively alleviating migraine symptoms. The binding affinity and efficacy at these receptors are critical for its therapeutic action.
- Vasoconstriction : MDS promotes vasoconstriction in the basilar artery and other cranial vessels.
- Inhibition of Neurogenic Inflammation : It reduces the release of pro-inflammatory mediators from trigeminal nerves.
Efficacy in Migraine Treatment
Clinical studies have shown that MDS is effective in treating migraines. For instance, a study indicated that coadministration with moclobemide (a reversible MAO-A inhibitor) significantly increased plasma concentrations of both rizatriptan and its active N-monodesmethyl metabolite, suggesting enhanced efficacy .
Table 2: Pharmacokinetics of MDS with Moclobemide
Parameter | Rizatriptan + Moclobemide | Rizatriptan + Placebo |
---|---|---|
AUC (0,∞) | 5.3-fold increase | Baseline |
C_max (Peak Plasma Concentration) | 2.6-fold increase | Baseline |
t_1/2 (Half-life) | Significantly prolonged | Baseline |
Case Studies
- Adolescent Migraine Treatment : A randomized controlled trial demonstrated that nasal spray formulations containing sumatriptan were well tolerated in adolescents, with MDS contributing to overall efficacy .
- Post-Traumatic Headache : In a pilot study evaluating sumatriptan for post-traumatic headaches, MDS showed promise in resolving headache episodes across different phenotypes, indicating its potential utility beyond typical migraine treatment .
Eigenschaften
IUPAC Name |
N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVAJYBEHCVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237425 | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88919-51-1 | |
Record name | Monodesmethyl sumatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONODESMETHYL SUMATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.